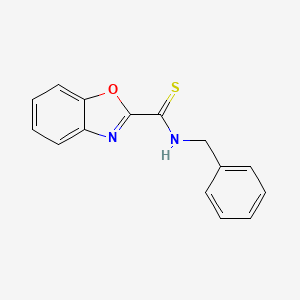mercury CAS No. 93832-67-8](/img/structure/B14349590.png)
[2-(Benzenesulfonyl)ethyl](chloro)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)ethylmercury is an organomercury compound with the molecular formula C8H9ClHgO2S. This compound is characterized by the presence of a benzenesulfonyl group attached to an ethyl chain, which is further bonded to a mercury atom through a chlorine ligand. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)ethylmercury typically involves the reaction of benzenesulfonyl chloride with ethylmercury chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under controlled temperature conditions. The reaction can be represented as follows:
C6H5SO2Cl+C2H5HgCl→C8H9ClHgO2S+HCl
Industrial Production Methods
Industrial production of 2-(Benzenesulfonyl)ethylmercury involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfonyl)ethylmercury undergoes various chemical reactions, including:
Substitution Reactions: The chlorine ligand can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.
Complexation Reactions: The compound can form complexes with other ligands, such as phosphines or thiols.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or ammonia.
Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Conducted using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include 2-(Benzenesulfonyl)ethylmercury or 2-(Benzenesulfonyl)ethylmercury.
Oxidation and Reduction Reactions: Products vary depending on the oxidation state of mercury achieved.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Benzenesulfonyl)ethylmercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as a precursor for the synthesis of other organomercury compounds.
Biology
In biological research, this compound is utilized for its antimicrobial properties. It has been studied for its potential use in developing antibacterial agents.
Medicine
In medicine, 2-(Benzenesulfonyl)ethylmercury has been investigated for its potential therapeutic applications, including its use in the treatment of certain infections.
Industry
Industrially, the compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)ethylmercury involves the interaction of the mercury center with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, resulting in antimicrobial effects. The molecular targets include enzymes with active thiol groups, such as cysteine proteases.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Phenylsulfonyl)ethylmercury
- 2-(Tosyl)ethylmercury
- 2-(Benzenesulfonyl)ethylmercury
Uniqueness
2-(Benzenesulfonyl)ethylmercury is unique due to its specific combination of a benzenesulfonyl group and a chlorine ligand attached to the mercury center. This structure imparts distinct chemical properties, such as its reactivity in substitution reactions and its ability to form stable complexes with various ligands.
Propiedades
Número CAS |
93832-67-8 |
|---|---|
Fórmula molecular |
C8H9ClHgO2S |
Peso molecular |
405.27 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)ethyl-chloromercury |
InChI |
InChI=1S/C8H9O2S.ClH.Hg/c1-2-11(9,10)8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q;;+1/p-1 |
Clave InChI |
RJYYTMGLDZLWOI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




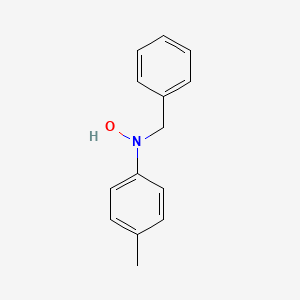

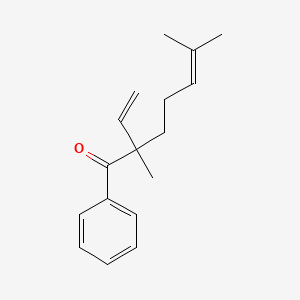
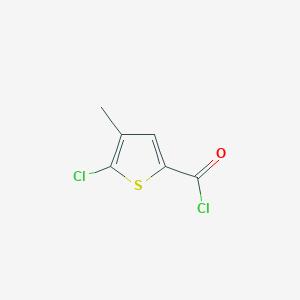
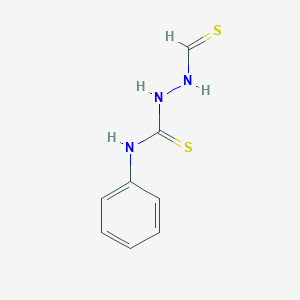
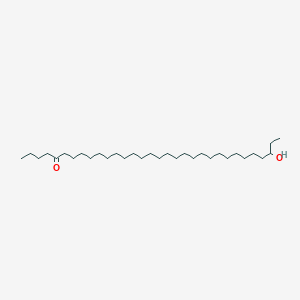

acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
